Umifenovir Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Umifenovir Sulfate, commonly known by its trade name Arbidol, is an antiviral medication primarily used for the treatment and prophylaxis of influenza and other respiratory viral infections. It is an indole-based, hydrophobic compound that has been in use in Russia for approximately 25 years and in China since 2006 . This compound is known for its broad-spectrum antiviral activity against a variety of enveloped and non-enveloped RNA and DNA viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Umifenovir Sulfate involves multiple steps, starting with the formation of the indole core. The indole core is functionalized at various positions with different substituents. The synthetic route typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction.
Functionalization: The indole core is then functionalized with a bromine atom, a dimethylamino group, and a phenylsulfanyl group.
Final Steps:
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process includes:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis.
Purification: The crude product is purified using techniques such as recrystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Umifenovir Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group.
Reduction: Reduction reactions can occur at the bromine atom and the carboxylic acid group.
Substitution: Substitution reactions are common at the dimethylamino group and the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often use reagents like alkyl halides and aryl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential antiviral activities .
Scientific Research Applications
Umifenovir Sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying indole-based antiviral agents.
Biology: The compound is studied for its effects on viral replication and host immune response.
Medicine: this compound is primarily used for the treatment and prophylaxis of influenza and other respiratory viral infections.
Industry: The compound is used in the pharmaceutical industry for the development of antiviral medications.
Mechanism of Action
Umifenovir Sulfate exerts its antiviral effects through multiple pathways:
Inhibition of Membrane Fusion: The compound inhibits the fusion between the viral envelope and the cell membrane of the target cell, preventing viral entry and infection.
Direct Virucidal Activity: This compound has direct virucidal effects, disrupting the viral particles.
Host-Targeting Effects: The compound affects various stages of the viral life cycle, including attachment and internalization.
Comparison with Similar Compounds
Umifenovir Sulfate is unique in its dual activity as both a direct-acting antiviral and a host-targeting agent. Similar compounds include:
Oseltamivir: Another antiviral medication used for the treatment of influenza.
Rimantadine: An antiviral drug used to treat influenza A.
Favipiravir: An antiviral drug that inhibits viral RNA polymerase.
This compound’s broad-spectrum activity and dual mechanism of action make it a unique and valuable antiviral agent in the fight against various viral infections.
Properties
Molecular Formula |
C22H25BrN2O6S2 |
---|---|
Molecular Weight |
557.5 g/mol |
IUPAC Name |
ethyl 6-bromo-4-[(dimethylamino)methyl]-1-methyl-2-(phenylsulfanylmethyl)-5-sulfooxyindole-3-carboxylate |
InChI |
InChI=1S/C22H25BrN2O6S2/c1-5-30-22(26)20-18(13-32-14-9-7-6-8-10-14)25(4)17-11-16(23)21(31-33(27,28)29)15(19(17)20)12-24(2)3/h6-11H,5,12-13H2,1-4H3,(H,27,28,29) |
InChI Key |
NCNQOOQPJLNFPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)OS(=O)(=O)O)Br)C)CSC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.